molecular formula C12H15NO3 B1473930 methyl 2-phenylmorpholine-3-carboxylate CAS No. 50784-55-9

methyl 2-phenylmorpholine-3-carboxylate

Cat. No.: B1473930
CAS No.: 50784-55-9
M. Wt: 221.25 g/mol
InChI Key: HZWHDMCEMDPHNT-UHFFFAOYSA-N
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Description

Methyl 2-phenylmorpholine-3-carboxylate is a heterocyclic compound with the molecular formula C12H15NO3 and a molecular weight of 221.25 g/mol . This compound is characterized by a morpholine ring substituted with a phenyl group and a methyl ester group. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-phenylmorpholine-3-carboxylate typically involves the reaction of 2-phenylmorpholine with methyl chloroformate under basic conditions. The reaction proceeds through nucleophilic substitution, where the morpholine nitrogen attacks the carbonyl carbon of methyl chloroformate, resulting in the formation of the desired ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-phenylmorpholine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-phenylmorpholine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 2-phenylmorpholine-3-carboxylate involves its interaction with various molecular targets. It can act as an inhibitor of specific enzymes, affecting pathways related to cell cycle regulation and cytokinesis. The compound’s effects are mediated through its binding to active sites on target proteins, altering their function and leading to downstream biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-phenylmorpholine-4-carboxylate
  • Methyl 2-(4-methylphenyl)morpholine-3-carboxylate
  • Methyl 2-phenylpiperidine-3-carboxylate

Uniqueness

Methyl 2-phenylmorpholine-3-carboxylate is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .

Properties

IUPAC Name

methyl 2-phenylmorpholine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-15-12(14)10-11(16-8-7-13-10)9-5-3-2-4-6-9/h2-6,10-11,13H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWHDMCEMDPHNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(OCCN1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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